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Compound of Interest

Compound Name: Fmoc-N-Me-D-Met-OH

CAS No.: 1932384-22-9

Cat. No.: B1441348

Get Quote

Via the 5-Oxazolidinone Reductive Pathway[1]
Executive Summary & Strategic Rationale
The synthesis of Fmoc-N-Me-D-Met-OH (Fmoc-N-methyl-D-methionine) represents a critical

competency in the development of peptidomimetics.[1] N-methylation of D-amino acids confers

two distinct pharmacological advantages: proteolytic resistance (via steric occlusion of the

amide bond) and conformational constraint (reducing the entropic penalty of receptor binding).

[1]

However, the synthesis presents a unique "Double-Edged" challenge:

Fmoc Lability: The Fmoc group is base-labile, ruling out standard basic alkylation (e.g.,

MeI/NaH) which would prematurely deprotect the amine.

Sulfur Oxidation: The methionine thioether side chain is highly susceptible to oxidation (to

sulfoxide or sulfone) under the acidic conditions often required for alternative routes.[2]
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The Selected Pathway: The Oxazolidinone Method This guide details the Ben-Ishai/Freidinger

Oxazolidinone pathway. Unlike direct alkylation, this route creates a temporary cyclic

intermediate (oxazolidinone) that simultaneously protects the carboxyl group and activates the

amine for mono-methylation. It is the industrial gold standard for three reasons:

Fmoc Integrity: The reaction proceeds under acidic/neutral conditions, preserving the Fmoc

group.

Mono-methylation Specificity: The ring structure mechanically prevents over-methylation

(quaternization).[1]

Reductive Environment: The use of Triethylsilane (TES) in the second step acts as a

scavenger, protecting the methionine sulfur from oxidation.

Reaction Pathway Visualization
The following diagram outlines the two-stage transformation from commercially available Fmoc-

D-Met-OH to the target N-methylated building block.
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Figure 1: The two-step synthesis involves acid-catalyzed condensation with paraformaldehyde

followed by reductive cleavage of the oxazolidinone ring.[1]

Detailed Experimental Protocol
Phase 1: Formation of the Oxazolidinone Intermediate
This step locks the amino acid into a cyclic form, introducing the methylene bridge that will

eventually become the N-methyl group.

Reagents:

Fmoc-D-Met-OH (1.0 eq)[1]

Paraformaldehyde (3.0 - 5.0 eq)[1]

p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (0.05 - 0.1 eq)[1]

Toluene (Solvent, ~10-15 mL per gram of SM)[1]

Protocol:

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped

with a reflux condenser.

Scientist's Note: The Dean-Stark trap is non-negotiable. The reaction is driven by the

azeotropic removal of water. If water remains, the equilibrium shifts back to the starting

material.

Dissolution: Suspend Fmoc-D-Met-OH, paraformaldehyde, and p-TsOH in Toluene.

Reflux: Heat the mixture to reflux (approx. 110°C). The suspension will clarify as the

oxazolidinone forms.

Monitoring: Maintain reflux until water collection ceases (typically 1–3 hours). Monitor via

TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).[1] The product (oxazolidinone) is less polar

than the starting acid.
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Workup:

Cool to room temperature.[1][3]

Wash the organic phase with 5% NaHCO3 (2x) to remove the acid catalyst and unreacted

starting material (which remains acidic).

Wash with water (1x) and brine (1x).[1]

Dry over MgSO4, filter, and concentrate in vacuo.

Result: Usually a viscous oil or semi-solid.[1] Can be used directly in Phase 2 if purity

>95% by HPLC.[1]

Phase 2: Reductive Ring Opening
This is the critical step where the cyclic methylene bridge is reduced to a methyl group.

Reagents:

Crude Oxazolidinone (from Phase 1)[1]

Triethylsilane (TES) (3.0 eq)[1]

Trifluoroacetic Acid (TFA) (Solvent/Reagent, 10-20 mL per gram)[1]

Dichloromethane (DCM) (Co-solvent, optional, for solubility)[1]

Protocol:

Preparation: Dissolve the crude oxazolidinone in DCM (if needed for transfer) or directly in

TFA.[1]

Safety Alert: This reaction is exothermic.[1] Add TFA slowly if working on a large scale

(>10g).[1]

Reduction: Add Triethylsilane (TES) to the stirring solution.

Reaction: Stir at room temperature for 2–4 hours.
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Mechanistic Insight: The TES acts as a hydride donor. Crucially for Methionine, TES also

creates a reducing environment that prevents the sulfur side chain from oxidizing to

sulfoxide (Met(O)) in the presence of TFA.

Monitoring: Check HPLC/TLC. The oxazolidinone spot should disappear.

Workup:

Remove TFA and excess TES in vacuo (rotary evaporator).[1] Use a trap; TES has a

pungent odor.[1]

Precipitation (Preferred): Dissolve the residue in a minimum amount of Diethyl Ether or

MTBE and add cold Hexane to precipitate the product.

Alternative Extraction: Dissolve residue in DCM, wash with dilute HCl (to remove silanol

byproducts), dry, and concentrate.

Critical Control Points & Troubleshooting
The following table summarizes the "Self-Validating" checks required to ensure scientific

integrity.
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Parameter Observation Corrective Action

Phase 1: Incomplete Reaction
TLC shows starting material

after 3h reflux.

Check Dean-Stark trap. If

water is not separating, add

more Toluene or check seal.

Add 1.0 eq more

Paraformaldehyde.[1]

Phase 2: Sulfur Oxidation
HPLC shows peak at M+16

(Sulfoxide).[1]

Prevention is key. Ensure TES

is fresh. Degas TFA with

Nitrogen before use.[1] If

oxidation occurs, reduce back

using NH4I/DMS in TFA.

Racemization
Chiral HPLC shows L-isomer

content >1%.[1]

Avoid excessive heating in

Phase 1.[1] Ensure Phase 2 is

kept at 25°C (do not heat TFA).

Fmoc Cleavage
Presence of Dibenzofulvene

(UV active, non-polar).[1]

Avoid any contact with amines

(piperidine, DIPEA) during

workup.[1] Ensure glassware

is acid-washed.[1]

Characterization Data (Reference)
To validate your synthesized compound, compare against these standard physicochemical

properties.

Chemical Name:

-(

-Fluoren-9-ylmethoxycarbonyl)-

-methyl-D-methionine[1]

Molecular Formula:

[1]
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Molecular Weight: 385.48 g/mol [1][4][5]

Appearance: White to off-white powder.[1]

Solubility: Soluble in DMF, DCM, DMSO; insoluble in water.

Mass Spectrometry (ESI):

,

.[1]

Optical Rotation:

(

, DMF).[1][5] (Note: L-isomer is -27°).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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